molecular formula C10H14ClNO B1381851 3-Benzyloxetan-3-amine hydrochloride CAS No. 1638763-54-8

3-Benzyloxetan-3-amine hydrochloride

Cat. No.: B1381851
CAS No.: 1638763-54-8
M. Wt: 199.68 g/mol
InChI Key: VMTNJXNTIVAKED-UHFFFAOYSA-N
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Description

3-Benzyloxetan-3-amine hydrochloride is a chemical compound with the CAS Number: 1638763-54-8 and Linear Formula: C10H14CLNO . It is a white solid and is used for research purposes.


Molecular Structure Analysis

The molecular weight of this compound is 199.68 . The InChI Code is 1S/C10H13NO.ClH/c11-10(7-12-8-10)6-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H and the InChI key is VMTNJXNTIVAKED-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 199.68 . The compound should be stored at room temperature .

Scientific Research Applications

1. Crystal Engineering and Cocrystal Formation

Research demonstrates the effectiveness of a crystal engineering strategy in designing cocrystals of pharmaceuticals, including amine hydrochlorides. This approach involves multicomponent cocrystallization, introducing strong hydrogen bond donors to interact with chloride ions, enhancing structural robustness and altering physical properties of the resulting cocrystals. This method is particularly effective with amine hydrochlorides like 3-Benzyloxetan-3-amine hydrochloride, as seen in the study of fluoxetine hydrochloride cocrystals (Childs et al., 2004).

2. Synthesis and Cleavage in Organic Chemistry

The compound's behavior in reactions with novel aminomethylating reagents demonstrates its potential in organic synthesis. This includes preparation and cleavage processes involving hydrochloride salts, showcasing the compound's utility in the synthesis of complex organic structures (Reynolds & Cossar, 1971).

3. Catalytic Processes in Organic Synthesis

A tandem process using this compound for oxidative amidation of benzyl alcohols has been developed. This process, catalyzed by iron nitrate, demonstrates the compound's role in facilitating the synthesis of benzamides, a class of organic compounds, under mild conditions, contributing to greener and more economical methods in organic synthesis (Ghosh et al., 2013).

4. Orthometalation in Organometallic Chemistry

The compound's role in orthometalation, a key process in organometallic chemistry, is highlighted. This involves the formation of complexes with metals, an essential step in many catalytic and synthetic processes. The study demonstrates the compound's utility in creating structurally diverse and potentially reactive metal complexes (Vicente et al., 1997).

5. Electrochemical C-H Amination

The compound plays a role in the electrochemical C-H amination of phenoxy acetates. This represents an efficient and sustainable access to important structural motifs in natural products and bioactive compounds, furthering the compound's significance in the field of green chemistry and sustainable processes (Wesenberg et al., 2017).

6. Fluorogenic Reagent in Chromatographic Analysis

This compound's derivative, 3-Benzoyl-2-quinolinecarboxaldehyde, serves as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines. This illustrates its potential in analytical chemistry, particularly in enhancing detection sensitivity in chromatographic systems (Beale et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

Properties

IUPAC Name

3-benzyloxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-10(7-12-8-10)6-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTNJXNTIVAKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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